1-(Benzyloxy)-3-(4-nitrophenyl)benzene
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Overview
Description
1-(Benzyloxy)-3-(4-nitrophenyl)benzene is an organic compound characterized by the presence of a benzyloxy group and a nitrophenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene typically involves the reaction of 4-nitrophenylboronic acid with 1-bromo-3-(benzyloxy)benzene under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
NAS: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
NAS: Substituted benzene derivatives.
Reduction: 1-(Benzyloxy)-3-(4-aminophenyl)benzene.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(4-nitrophenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4-nitrophenyl)benzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the benzyloxy group can influence the compound’s solubility and binding properties. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
- 1-(Benzyloxy)-4-(4-nitrophenyl)benzene
- 1-(Benzyloxy)-2-(4-nitrophenyl)benzene
- 1-(Benzyloxy)-3-(3-nitrophenyl)benzene
Comparison: 1-(Benzyloxy)-3-(4-nitrophenyl)benzene is unique due to the specific positioning of the nitro and benzyloxy groups, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for distinct applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-11-9-16(10-12-18)17-7-4-8-19(13-17)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNAPOOAQPPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742944 |
Source
|
Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373232-68-8 |
Source
|
Record name | 3-(Benzyloxy)-4'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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